molecular formula C11H14F2N2 B1427809 3,5-Difluoro-4-(piperidin-1-yl)aniline CAS No. 1178372-90-1

3,5-Difluoro-4-(piperidin-1-yl)aniline

Cat. No.: B1427809
CAS No.: 1178372-90-1
M. Wt: 212.24 g/mol
InChI Key: CKKZUIOLIHARES-UHFFFAOYSA-N
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Description

Molecular Formula and Isotopic Composition

3,5-Difluoro-4-(piperidin-1-yl)aniline possesses the molecular formula C₁₁H₁₄F₂N₂, representing a complex organic structure containing eleven carbon atoms, fourteen hydrogen atoms, two fluorine atoms, and two nitrogen atoms. The molecular weight has been consistently reported across multiple sources, with values ranging from 212.24 to 212.243 grams per mole, indicating high precision in mass determination. The Chemical Abstracts Service registry number for this compound is 1178372-90-1, providing unambiguous identification in chemical databases.

The isotopic composition of this molecule reflects the natural abundance of constituent elements. The carbon framework consists of eleven carbon-12 isotopes under standard conditions, while the hydrogen atoms are predominantly protium isotopes. The presence of two fluorine atoms contributes significantly to the molecular mass, as fluorine-19 represents the sole stable isotope of fluorine. The nitrogen atoms exist primarily as nitrogen-14 isotopes, which constitute approximately 99.6% of naturally occurring nitrogen. This isotopic distribution directly influences the compound's mass spectrometric fragmentation patterns and nuclear magnetic resonance spectroscopic properties.

The molecular density and related physical properties are influenced by the compact arrangement of atoms within the molecular structure. The integration of fluorine atoms into the aromatic ring system increases the overall molecular density compared to non-fluorinated analogs, while the piperidine ring provides conformational flexibility that affects the compound's three-dimensional organization in both solution and solid states.

Simplified Molecular Input Line Entry System Notation and Canonical Representation

The Simplified Molecular Input Line Entry System notation for this compound provides a linear string representation that captures the complete molecular connectivity. The canonical representation has been documented as "Fc1cc(N)cc(c1N1CCCCC1)F", which describes the substitution pattern on the benzene ring and the attachment of the piperidine moiety. An alternative notation documented in chemical databases reads "NC1=CC(F)=C(N2CCCCC2)C(F)=C1", which emphasizes the double-bond character within the aromatic system.

These representations systematically encode the molecular structure, beginning with the fluorine substituents at positions three and five of the benzene ring, the amino group at the meta position, and the piperidine nitrogen attachment at position four. The piperidine ring is represented as a six-membered saturated heterocycle with the notation "CCCCC" indicating the methylene chain that completes the ring structure. The numerical identifiers within the notation correspond to the cyclical connectivity patterns that define the ring systems.

The canonical form provides computational advantages for database searching and molecular modeling applications. This standardized representation ensures consistent identification across different chemical information systems and facilitates automated structure-activity relationship analyses. The notation also enables rapid structural modifications for analog design and supports combinatorial chemistry approaches in pharmaceutical research applications.

Notation Type Representation Source Reference
Standard Form NC1=CC(F)=C(N2CCCCC2)C(F)=C1
Canonical Form Fc1cc(N)cc(c1N1CCCCC1)F
Alternative Form c1(c(cc(cc1F)N)F)N1CCCCC1

International Chemical Identifier and International Chemical Identifier Key for Unambiguous Identification

The International Chemical Identifier for this compound provides a hierarchical structural description that ensures global chemical database compatibility. The complete identifier reads "InChI=1S/C11H14F2N2/c12-9-6-8(14)7-10(13)11(9)15-4-2-1-3-5-15/h6-7H,1-5,14H2", which systematically describes the molecular connectivity and hydrogen distribution. This representation follows the International Union of Pure and Applied Chemistry standards for chemical nomenclature and structural encoding.

The corresponding International Chemical Identifier Key, "CKKZUIOLIHARES-UHFFFAOYSA-N", represents a compressed hash-like identifier derived from the full International Chemical Identifier string. This twenty-seven character code provides a unique molecular fingerprint that facilitates rapid database searches and cross-referencing between different chemical information systems. The key eliminates ambiguities that may arise from alternative naming conventions or structural representations.

The International Chemical Identifier system encodes stereochemical information, tautomeric forms, and isotopic variations when present. For this compound, the absence of stereochemical descriptors in the identifier confirms the compound's structural symmetry around the aromatic ring system. The notation specifically indicates the positions of hydrogen atoms attached to carbon atoms six and seven of the aromatic ring, as well as the hydrogen atoms of the amino group and the methylene groups of the piperidine ring.

The standardized identifier facilitates automated structure verification in chemical synthesis and quality control processes. Research institutions and pharmaceutical companies rely on these identifiers for regulatory submissions and patent applications, ensuring consistent compound identification across international databases and regulatory frameworks.

Two-Dimensional and Three-Dimensional Conformational Analysis

The two-dimensional structural representation of this compound reveals a substituted benzene ring with specific substitution patterns that influence molecular reactivity and binding properties. The compound features an aniline core structure with fluorine atoms positioned at the meta positions relative to the amino group, creating a symmetric substitution pattern. The piperidine ring attachment at the para position relative to the amino group establishes a donor-acceptor relationship that affects the electronic distribution within the aromatic system.

The three-dimensional conformational landscape of this molecule involves significant flexibility arising from the piperidine ring system and its attachment to the aromatic core. The piperidine ring can adopt multiple conformations, including chair, boat, and twist-boat configurations, with the chair conformation typically representing the most thermodynamically stable arrangement. The nitrogen atom connecting the piperidine to the benzene ring provides a rotational degree of freedom that allows the piperidine ring to orient in various spatial arrangements relative to the aromatic plane.

Computational analyses indicate that the preferred conformation positions the piperidine ring in a pseudo-equatorial orientation relative to the benzene ring plane, minimizing steric interactions between the ring systems. The fluorine substituents on the aromatic ring influence the electron density distribution and create specific electrostatic interaction patterns that affect molecular recognition and binding affinity in biological systems. The amino group maintains its planar geometry with the aromatic ring, preserving the extended conjugation that characterizes aniline derivatives.

The conformational flexibility of the piperidine ring contributes to the compound's ability to adapt its three-dimensional structure for optimal interactions with biological targets. Molecular dynamics simulations suggest that the compound can readily interconvert between different conformational states at physiological temperatures, providing entropic advantages in molecular recognition processes. The energy barriers between major conformational states are typically low enough to permit rapid equilibration under ambient conditions.

Properties

IUPAC Name

3,5-difluoro-4-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c12-9-6-8(14)7-10(13)11(9)15-4-2-1-3-5-15/h6-7H,1-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKZUIOLIHARES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178372-90-1
Record name 3,5-difluoro-4-(piperidin-1-yl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biochemical Analysis

Biochemical Properties

3,5-Difluoro-4-(piperidin-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, primarily through hydrogen bonding and hydrophobic interactions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The compound’s fluorine atoms enhance its binding affinity to these enzymes, potentially altering their catalytic activity. Additionally, this compound can form complexes with certain proteins, influencing their structural conformation and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, the compound can modulate downstream signaling cascades, affecting gene expression and cellular metabolism. For example, in certain cancer cell lines, this compound has been reported to inhibit cell proliferation by interfering with the MAPK/ERK signaling pathway.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For instance, the compound has been found to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition results from the compound’s ability to form stable interactions with the enzyme’s active site, preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings are crucial for its application in research. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to this compound can lead to changes in cell morphology and function, including altered metabolic activity and gene expression profiles.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been reported. These adverse effects are likely due to the compound’s interaction with critical enzymes and receptors in the liver and nervous system. Threshold effects have also been observed, where a specific dose range is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s fluorine atoms play a crucial role in its metabolic stability, as they can resist enzymatic degradation, prolonging the compound’s half-life in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific cellular compartments. Additionally, binding proteins such as albumin can influence the compound’s distribution in the bloodstream, affecting its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to its site of action. For example, in certain cell types, this compound has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.

Biological Activity

3,5-Difluoro-4-(piperidin-1-yl)aniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an aniline derivative characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring and a piperidine moiety. The structural formula can be represented as follows:

C9H10F2N2\text{C}_9\text{H}_{10}\text{F}_2\text{N}_2

This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body.

Key Mechanisms:

  • Receptor Modulation: The compound acts as a modulator for various receptors, including P2X3 receptors, which are implicated in pain pathways. Its structural modifications enhance selectivity and potency against these targets .
  • Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in cellular signaling pathways, which may lead to anti-inflammatory effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The minimum inhibitory concentrations (MICs) for various pathogens are summarized in Table 1.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

This table demonstrates the compound's effectiveness against common bacterial strains.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.

Case Study:
In a study conducted on human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate moderate solubility and stability in physiological conditions, which are essential for its therapeutic application.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. Modifications to the aniline and piperidine portions can lead to variations in potency and selectivity for biological targets. For instance, substituents on the aniline ring have been shown to enhance receptor binding affinity and metabolic stability .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 3,5-Difluoro-4-(piperidin-1-yl)aniline exhibit significant antimicrobial activity. A notable study published in MDPI evaluated the compound's effectiveness against various bacterial strains, specifically focusing on biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa. The results highlighted the compound's minimum inhibitory concentration (MIC), which was notably lower than standard antibiotics like linezolid.

CompoundMIC (μg/mL)Activity Type
3,5-Difluoro Compound5–10Bactericidal
Linezolid2–3Bactericidal

This suggests that structural modifications can enhance antibacterial efficacy, making it a candidate for further development in antimicrobial therapies.

Enzyme Inhibition

In silico studies have indicated that this compound may act as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Binding affinity studies show favorable interactions with key residues in the enzyme's active site. This property suggests potential applications in treating neurological disorders where AChE inhibition is beneficial.

Case Study: Antibacterial Activity

A comprehensive study conducted on compounds similar to this compound demonstrated substantial activity against biofilms. The research involved testing various derivatives and analyzing their structural relationships to assess their antibacterial potency.

Stability and Pharmacokinetics

Another investigation focused on the stability of this compound in biological systems. It was found that related compounds exhibited high stability in rat plasma, with half-lives exceeding 60 hours. This stability is crucial for pharmacokinetic evaluations and indicates potential for therapeutic use.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₁₃F₂N₂
  • Molecular Weight : 217.23 g/mol
  • Substituent Effects : The fluorine atoms enhance metabolic stability and lipophilicity, while the piperidine group introduces basicity and conformational flexibility .

Applications: Primarily utilized as a building block in drug discovery, this compound has been explored in kinase inhibitor development and antiviral agents.

Comparison with Structural Analogs

3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline (CAS: 1332356-31-6)

Structural Differences :

  • Additional Substituent : A 4-fluorophenyl group is attached to the piperidine ring.

3,5-Difluoro-4-(piperazin-1-yl)aniline Dihydrochloride

Structural Differences :

  • Piperazine vs. Piperidine : Replacement of the six-membered piperidine with a piperazine ring introduces an additional nitrogen atom.

(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine (CAS: 1243000-01-2)

Structural Differences :

  • Hybrid Scaffold : Incorporates a thiophene ring linked to the piperidine-aniline core.
  • Impact : The thienyl group introduces sulfur-based heterocyclic interactions, broadening applications in materials science and catalysis .

Data Table: Comparative Analysis of Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
3,5-Difluoro-4-(piperidin-1-yl)aniline 1018536-49-6 C₁₁H₁₃F₂N₂ 217.23 Piperidine, 3,5-F Kinase inhibitors (discontinued)
3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline 1332356-31-6 C₁₇H₁₆F₃N₂ 317.34 4-Fluorophenyl-piperidine HCV NS5A inhibitors
3,5-Difluoro-4-(piperazin-1-yl)aniline dihydrochloride 116277-67-9 C₁₀H₁₄F₂N₄·2HCl 297.17 Piperazine CNS drug optimization
(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine 1243000-01-2 C₁₇H₁₉F₂N₂S 333.41 Thiophene-piperidine Materials science

Research Findings and Trends

  • Electron-Withdrawing Effects : Fluorine substituents consistently improve metabolic stability across analogs, but excessive lipophilicity (e.g., 4-fluorophenyl derivative) may reduce aqueous solubility .
  • Piperidine vs. Piperazine : Piperazine analogs exhibit superior solubility profiles, favoring formulations for injectable drugs, whereas piperidine derivatives dominate oral drug pipelines .
  • Discontinued Status : The base compound (CAS: 1018536-49-6) was phased out due to synthetic challenges in large-scale production, overshadowed by more stable fluorophenyl variants .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

A common approach starts with a suitably fluorinated nitrobenzene derivative, such as 3,5-difluoro-4-nitrofluorobenzene, which undergoes nucleophilic aromatic substitution with piperidine. The electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack, facilitating substitution at the 4-position by piperidine.

Typical Reaction Conditions:

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Base: Potassium carbonate or similar bases to deprotonate piperidine.
  • Temperature: Moderate heating (50–100 °C) to promote substitution.
  • Time: Several hours to overnight.

After substitution, the nitro group is reduced to the aniline via catalytic hydrogenation.

Catalytic Hydrogenation for Nitro Reduction

The nitro group on the aromatic ring is reduced to the corresponding aniline using catalytic hydrogenation:

  • Catalyst: Palladium on carbon (Pd/C) is commonly used.
  • Hydrogen pressure: 0.3–1.5 MPa (3–15 atm).
  • Temperature: Room temperature to 80 °C.
  • Solvent: Methanol or ethanol.
  • Time: 10–72 hours depending on scale and catalyst loading.

This method is exemplified in the synthesis of related piperidinyl anilines, where hydrogenation under mild conditions yields high purity aniline products with good yield (e.g., 86% yield reported for a related 3-fluoro-4-(piperazin-1-yl)aniline).

Reductive Amination Routes

In some protocols, reductive amination is employed to install the piperidinyl group onto a carbonyl precursor such as 4-piperidinone derivatives. This involves:

  • Reaction of 3,5-difluoro-4-nitrobenzaldehyde or ketone with piperidine.
  • Use of reducing agents like sodium triacetoxyborohydride or catalytic hydrogenation.
  • Followed by reduction of the nitro group to aniline.

This route can be advantageous for controlling regioselectivity and stereochemistry.

Detailed Example Procedure (Based on Patent CN113024454A)

A representative industrially scalable synthesis involves:

Step Description Reagents/Conditions Yield/Purity
1 Formation of 1-(3,5-difluoro-4-nitrophenyl)piperidin-4-one React 5-fluoro-2-nitrobenzyl ether with piperidone hydrochloride in DMF with K2CO3 and tetrabutylammonium bromide at 75-80 °C for 20 h 90% yield, 98% purity
2 Reductive amination and hydrogenation Dissolve intermediate with piperidine derivative, add dehydrating agent, hydrogenate with Pd/C at 0.3-1.5 MPa, 25-80 °C for 10-40 h Isolated pure this compound

This method emphasizes mild conditions, cost-effectiveness, and suitability for scale-up.

Comparative Analysis of Preparation Routes

Method Key Features Advantages Limitations
SNAr of fluoronitrobenzene + piperidine Direct substitution on activated fluorinated ring Straightforward, good regioselectivity Requires strong base, careful control of temperature
Reductive amination of piperidinone derivatives Allows stereochemical control Mild conditions, versatile Requires multi-step synthesis of intermediates
Catalytic hydrogenation of nitro precursors Efficient nitro to aniline conversion High yield, mild conditions Requires hydrogenation setup, catalyst handling

Research Findings and Notes

  • The presence of fluorine atoms at the 3 and 5 positions significantly activates the aromatic ring for nucleophilic substitution, facilitating piperidine installation without harsh conditions.
  • Catalytic hydrogenation using Pd/C is the preferred method for nitro reduction, providing high yields and purity while maintaining functional group integrity.
  • Industrial processes favor routes with recyclable catalysts and low-cost reducing agents to optimize yield and reduce environmental impact.
  • Alternative reducing agents like sodium triacetoxyborohydride are effective but more expensive and less recyclable, limiting their industrial use.
  • The use of bases such as triethylamine or diisopropylethylamine in substitution steps helps to neutralize acids formed and improve reaction efficiency.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Solvent DMF, DMSO, MeOH Polar aprotic for substitution; protic for hydrogenation
Temperature 50–100 °C (SNAr); RT–80 °C (hydrogenation) Control to avoid side reactions
Catalyst Pd/C (5–10%) For hydrogenation
Hydrogen Pressure 0.3–1.5 MPa Moderate pressure for nitro reduction
Reaction Time 10–72 h Depends on scale and catalyst loading
Base K2CO3, triethylamine For deprotonation and acid scavenging

Q & A

Q. Methodological Insight :

  • Use X-ray crystallography (SHELXL ) to confirm regiochemistry post-functionalization.
  • DFT calculations can predict charge distribution, guiding reaction design .

What are the challenges in characterizing the solid-state structure of this compound, and how can crystallographic data resolve contradictions?

Advanced Research Focus
Discrepancies in reported crystal structures often arise from:

  • Conformational flexibility : The piperidine ring adopts chair or boat conformations, influenced by packing forces .
  • Hydrogen bonding : Intermolecular N–H···F interactions compete with van der Waals forces, leading to polymorphism .

Q. Resolution Strategies :

  • High-resolution XRD : Use SHELX programs to refine torsional angles and hydrogen bonding networks .
  • Dynamic NMR : Probe ring puckering in solution to compare with solid-state data .

How does this compound serve as a building block in antiviral drug candidates?

Advanced Research Focus
This compound is a key intermediate in protease inhibitors (e.g., Pibrentasvir derivatives ):

  • Structural role : The fluorine atoms enhance metabolic stability, while the piperidine group facilitates membrane permeability .
  • SAR studies : Modifications at the aniline nitrogen (e.g., acylations) improve target binding affinity .

Case Study :
In Pibrentasvir synthesis, coupling with a benzimidazole fragment via amide bond formation achieves nanomolar HCV NS5A inhibition .

What analytical methods are critical for detecting impurities in this compound, and how are they validated?

Basic Research Focus
Common impurities include residual piperidine and fluorinated byproducts. Analytical workflows involve:

  • HPLC-MS : Use C18 columns with 0.1% TFA in acetonitrile/water gradients to separate impurities .
  • NMR (¹⁹F) : Quantify residual fluorine-containing species with <1% detection limits .

Q. Validation Criteria :

  • Specificity : Resolve all peaks with RSD <2% .
  • Linearity : R² ≥0.99 for impurity calibration curves .

How do solvent polarity and pH affect the stability of this compound in aqueous environments?

Basic Research Focus
Degradation pathways include hydrolysis of the C–N bond under acidic/basic conditions:

  • pH Stability : Stable at pH 4–7; rapid decomposition occurs at pH <2 (protonation of piperidine) or pH >9 (nucleophilic attack) .
  • Solvent Effects : Aqueous-organic mixtures (e.g., 30% MeCN) mitigate hydrolysis by reducing water activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluoro-4-(piperidin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
3,5-Difluoro-4-(piperidin-1-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.